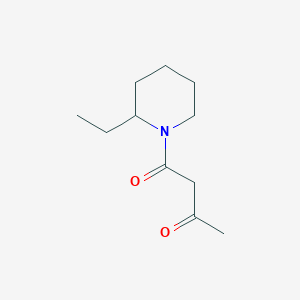

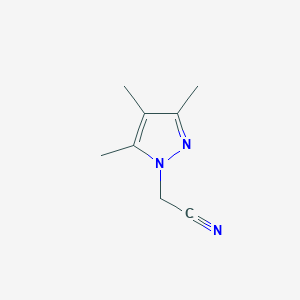

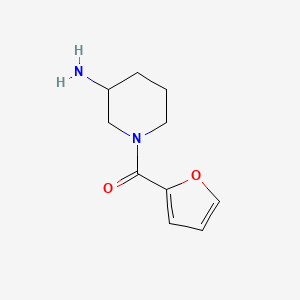

![molecular formula C14H10Br2O3 B1293101 5-溴-2-[(3-溴苄基)氧基]苯甲酸 CAS No. 1039982-37-0](/img/structure/B1293101.png)

5-溴-2-[(3-溴苄基)氧基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid is a brominated benzoic acid derivative with potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly studied in the provided papers, related brominated aromatic compounds and their synthesis, characterization, and applications are discussed, which can provide insights into the properties and potential uses of 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves multi-step reactions, including bromination, which introduces bromine atoms into the aromatic ring. For instance, the synthesis of 3,5-bis(bromomethyl)benzoic acid was achieved through a four-step route starting from 1,3,5-benzenetricarboxylic acid, with a regiospecific bromination step to introduce bromine atoms at specific positions on the aromatic ring . Similarly, the synthesis of 5-bromo-1,3-bis2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene involved bromination as a key step . These studies demonstrate the importance of controlled bromination reactions in the synthesis of brominated aromatic compounds.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using various spectroscopic and computational techniques. For example, the crystal structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was determined using X-ray single-crystal analysis and compared with computational models using Hartree–Fock and density functional theory . Similarly, the crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodine analogue were elucidated, revealing supramolecular features such as hydrogen bonding and π–π interactions . These methods are essential for understanding the three-dimensional arrangement of atoms in brominated aromatic compounds.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions due to the presence of reactive bromine atoms. For instance, the study on 3,5-bis(bromomethyl)benzoic acid discussed its use as a cysteine crosslinking agent, demonstrating its reactivity in forming stable crosslinks with organic thiols . The reactivity of brominated compounds is also highlighted in the synthesis of metal complexes, where brominated ligands coordinate with metal ions to form chelates . These reactions are crucial for the application of brominated aromatic compounds in the development of new materials and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be predicted using computational methods and confirmed through experimental techniques. The study on 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole reported the calculation of properties such as molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects, which were investigated using density functional theory . The synthesis and characterization of a cadmium (II) complex derived from a brominated azo ligand included analysis of its electrical conductivity, magnetic susceptibility, and thermal stability . These properties are important for the potential application of brominated aromatic compounds in electronic and optical devices.

科学研究应用

1. 化学合成和配体开发

5-溴-2-[(3-溴苄基)氧基]苯甲酸及类似化合物已被用于化学合成中。例如,已经开发出具有溴联吡啶侧臂的配体,用于生物材料的潜在标记。这些配体提供了一条进一步功能化支架以用于不同应用的途径,展示了该化合物在化学合成中的多功能性 (Charbonnière, Weibel, & Ziessel, 2002)。

2. 分子相互作用研究

研究还集中在了解涉及溴苯甲酸衍生物的分子相互作用,如卤素键合。例如,对 4-溴-3,5-二(甲氧基)苯甲酸的研究揭示了 Br…Br 相互作用及其在晶体结构中的作用。这项研究对于理解此类化合物的结构和电子性质至关重要 (Raffo 等,2016)。

3. 抗病毒和细胞毒活性

溴苯甲酸的一些衍生物已在抗病毒和细胞毒活性方面显示出潜力。例如,一项研究报告称,一种特定的溴苯甲酸衍生物对单纯疱疹病毒和痘苗病毒表现出抗病毒活性,表明其在医学研究和药物应用中的潜力 (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010)。

4. 光动力治疗应用

在光动力治疗领域,特别是癌症治疗中,溴苯甲酸衍生物已被用于合成具有高单线态氧量子产率的化合物。由于其荧光特性和光降解量子产率,这些化合物有望作为光敏剂,这对光动力治疗中的 II 型机制至关重要 (Pişkin, Canpolat, & Öztürk, 2020)。

5. 生物活性研究

溴苯甲酸衍生物也已被合成并评估其生物活性,例如抗真菌和抗菌特性。此类研究为在开发新的抗微生物剂中使用这些化合物提供了宝贵的见解 (Jaber, Kyhoiesh, & Jawad, 2021)。

6. 晶体学和电子结构研究

苯甲酸衍生物的研究包括晶体学研究和电子结构分析。这些研究对于理解这些化合物的分子特性及其在各个科学领域的潜在应用非常重要 (Pramanik, Dey, & Mukherjee, 2019)。

属性

IUPAC Name |

5-bromo-2-[(3-bromophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUOBGKLGFCDFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

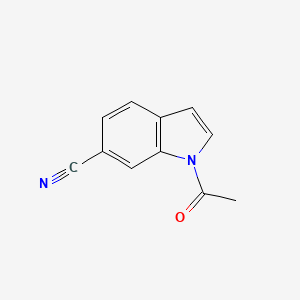

![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)

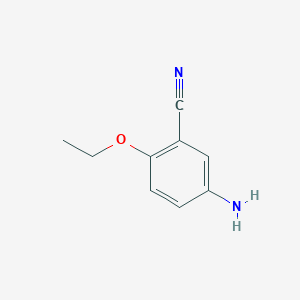

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)

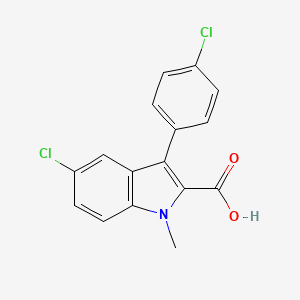

![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)

![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)